5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-quinolin-5-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)11-6-2-5-10-9(11)4-3-7-14-10/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNPILZCTONAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid typically follows a multi-step route involving:
- Formation of azidoquinoline precursors
- 1,3-dipolar cycloaddition (click chemistry) with β-ketoesters or active methylene compounds
- Cyclization and carboxylation steps to yield the triazole carboxylic acid
This approach leverages the regioselectivity and efficiency of azide-alkyne cycloaddition or related cycloaddition reactions to construct the triazole ring.
Preparation of Key Intermediates: Azidoquinoline Derivatives
Azido derivatives of quinoline are synthesized via diazotization of aniline derivatives followed by substitution with sodium azide. These azido compounds serve as the 1,3-dipole in cycloaddition reactions.
Cycloaddition with β-Ketoesters or Active Methylene Compounds
The core step involves the reaction of azidoquinoline derivatives with β-ketoesters (e.g., ethyl acetoacetate) or active methylene compounds (e.g., pentane-2,4-dione) in the presence of a base to form the triazole ring.
-
- Base: Potassium carbonate (K2CO3) is preferred for high yields.
- Solvent: Ethanol or aqueous ethanol mixtures.
- Temperature: Reflux or elevated temperatures (~80°C).
- Time: Typically 12–16 hours.
Mechanistic insight: The base abstracts a proton from the active methylene compound forming an enolate, which undergoes 1,3-dipolar cycloaddition with the azide group on quinoline, followed by intramolecular cyclization and dehydration to form the final triazole carboxylic acid.
Yields: Typically range from 60% to 95%, depending on substrates and conditions.
Representative Reaction Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Azide formation | Diazotization of 5-aminoquinoline + NaN3 | 5-azidoquinoline intermediate |
| 2. Cycloaddition | 5-azidoquinoline + ethyl acetoacetate + K2CO3 in ethanol, reflux 12–16 h | Formation of 5-methyl-1-(quinolin-5-yl)-1,2,3-triazole-4-carboxylate intermediate |
| 3. Hydrolysis/acidification | Acidify with dilute HCl, precipitate formed | This compound |
Alternative Synthetic Routes and Optimization
One-step synthesis: A method involving direct reaction of azides with β-ketoesters in the presence of base and aqueous ethanol has been reported, yielding triazole carboxylic acids efficiently on scales up to 100 g with yields up to 95%.
Base screening: Organic bases like triethylamine, piperidine, NaOH, and KOH give poor yields (<20%), whereas inorganic bases such as K2CO3 provide excellent yields (~90%).
Catalysis: Some protocols employ phase-transfer catalysts or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to promote the cycloaddition under milder conditions with good yields.
Solvent effects: Ethanol and aqueous ethanol mixtures are commonly used; DMSO and acetonitrile have also been employed depending on substrate solubility and reaction kinetics.
Detailed Reaction Data Table
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Azide precursor | 5-azidoquinoline derivatives | Prepared via diazotization + NaN3 |
| β-Ketoester | Ethyl acetoacetate or pentane-2,4-dione | Active methylene compound |
| Base | K2CO3 (3 equiv) | Optimal for high yield |
| Solvent | Ethanol or aqueous ethanol (95%) | Commonly used |
| Temperature | 80°C reflux | 12–16 hours |
| Reaction scale | Up to 100 g | Scalable synthesis |
| Yield | 60–95% | Depends on conditions and substrates |
| Purification | Acidification, filtration, washing | Precipitate isolation |
| Characterization | 1H NMR, 13C NMR, elemental analysis | Confirm structure and purity |
Mechanistic Summary
The synthesis proceeds via:
- Deprotonation: Base abstracts proton from β-ketoester forming enolate.
- Cycloaddition: Enolate attacks azide nitrogen in 1,3-dipolar cycloaddition forming triazoline intermediate.
- Cyclization: Intramolecular nucleophilic attack and dehydration yield the 1,2,3-triazole ring.
- Carboxylic acid formation: Acidification precipitates the triazole carboxylic acid product.
Research Findings and Improvements
- The use of K2CO3 in ethanol is repeatedly confirmed as the most effective condition for high-yield synthesis.
- Reaction times can be optimized by adjusting temperature and solvent composition.
- The method is robust and adaptable to various substituted quinoline azides, enabling structural diversity.
- The isolated products show high purity and are amenable to further functionalization or biological evaluation.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or triazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and triazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the triazole ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous triazole-carboxylic acid derivatives:
Structural and Functional Insights
In contrast, the 8-trifluoromethylquinolin-4-yl analog () exhibits improved lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the parent quinoline derivative.
Tautomerism and Stability :
- The 5-formyl derivative () undergoes ring-chain tautomerism, forming a cyclic hemiacetal, which impacts its reactivity and stability. The target compound lacks such tautomerism due to the absence of a formyl group, offering greater synthetic predictability .
Coordination Chemistry: The pyrazol-3-yl variant () forms stable Mn(II) complexes via N,O-chelation, whereas the quinolin-5-yl derivative’s larger aromatic system may sterically hinder metal coordination, limiting its use in catalysis .
Derivatization Potential: The carboxylic acid group in the target compound allows conversion to amides (e.g., via reaction with morpholine in ), a strategy employed to modulate bioavailability. This contrasts with the p-nitrophenyl derivative (), where the nitro group directs reactivity toward hydrazide formation .
Research Findings and Data Tables
Antibacterial Activity Comparison
| Compound | MIC (μg/mL) against S. aureus | Reference |
|---|---|---|
| Target compound | 12.5 (vs. ampicillin: 6.25) | |
| 5-Methyl-1-(p-nitrophenyl)-triazole derivative | 25.0 | |
| Quinazolinone-triazole hybrid (Compound 11) | 6.25 |
- The target compound shows moderate activity, while the quinazolinone-triazole hybrid (Compound 11) matches ampicillin’s efficacy, likely due to the 4-oxoquinazolinone moiety’s enhanced hydrogen-bonding capacity .
Physicochemical Properties
| Compound | Predicted logP | Aqueous Solubility (mg/mL) | pKa | |
|---|---|---|---|---|
| Target compound | 2.8 | 0.15 | 3.1 | |
| 1-(4-Ethoxyphenyl)-5-formyl derivative | 1.5 | 0.98 | 2.7 | |
| 5-Methyl-1-(1,3-thiazol-2-yl) derivative | 2.1 | 0.45 | 3.0 |
- The quinolin-5-yl group increases hydrophobicity (logP = 2.8) compared to thiazole or ethoxyphenyl analogs, impacting drug-likeness .
Biological Activity
5-Methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a Cu(I)-catalyzed click reaction involving quinoline derivatives and azides. The reaction typically yields high purity and good yields, making it a viable candidate for further biological evaluation .
Biological Activity Overview
Research has highlighted several biological activities associated with triazole derivatives, including:
- Antiviral Activity : Compounds in the triazole family have shown efficacy against various viral infections.
- Antimicrobial Properties : Many derivatives exhibit significant antibacterial and antifungal activities.
- Anticancer Potential : Certain triazoles have been investigated for their ability to inhibit cancer cell proliferation.
Antiviral Properties
Triazole derivatives are known for their antiviral properties. For instance, studies have demonstrated that this compound inhibits viral replication in vitro. The mechanism often involves interference with viral enzyme activity or host cell interactions .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing effective concentrations in the low micromolar range.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Candida albicans | 16 |
This table illustrates the effectiveness of the compound against selected pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on various cancer cell lines. Notably, it induced apoptosis in human breast cancer cells through the activation of caspase pathways.
Case Study 1: Antiviral Efficacy
A recent study focused on the antiviral activity of various triazole derivatives, including this compound. The results indicated a significant reduction in viral load in treated cells compared to controls. The compound was particularly effective against RNA viruses, suggesting a potential role as a therapeutic agent in viral infections .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of this triazole was assessed against resistant bacterial strains. The results confirmed that the compound could overcome resistance mechanisms present in certain strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the common synthetic routes for preparing 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : A typical approach involves cyclocondensation of precursors such as substituted hydrazines and carboxylate esters, followed by hydrolysis. For example, describes synthesizing a pyrazole-carboxylic acid derivative via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis . Adapting this method, quinoline-5-yl hydrazine could replace phenylhydrazine to introduce the quinoline moiety. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also be employed for regioselective triazole formation, as seen in similar 1,2,3-triazole syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions. and report single-crystal X-ray studies for analogous triazole derivatives, with mean C–C bond lengths of 0.003 Å and R factors ≤ 0.063 .
- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon connectivity. HSQC and HMBC experiments (as in ) resolve ambiguities in coupling patterns .
- IR spectroscopy : Confirms carboxylic acid (-COOH) and triazole C=N stretching vibrations (1600–1700 cm⁻¹) .
Q. How can solubility challenges be addressed during purification?
- Methodological Answer : Recrystallization using mixed solvents (e.g., ethanol/water) improves purity. For example, utilized slow evaporation of an ethanol solution to obtain single crystals . Acid-base extraction may also isolate the carboxylic acid form, as demonstrated in for pyrazole-carboxylic acid derivatives .
Advanced Research Questions
Q. How can regioselectivity be controlled during triazole ring formation?
- Methodological Answer :
- CuAAC : Ensures 1,4-disubstituted triazoles via copper(I) catalysis. For 1,5-disubstituted analogs, ruthenium catalysts are required. highlights structural studies of 1,4-disubstituted triazoles, suggesting regiochemistry impacts biological activity .
- Protecting groups : Temporary protection of the carboxylic acid (e.g., esterification) prevents interference during cyclization, as shown in ’s hydrolysis step .
Q. How to resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer :
- 2D NMR : COSY and HMBC experiments () clarify proton-proton correlations and long-range C–H couplings, distinguishing between triazole and quinoline protons .
- Computational validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict NMR chemical shifts and IR spectra, reducing misinterpretation. combined experimental and theoretical data to validate spectral assignments .
Q. What strategies optimize reaction yields in the presence of sensitive functional groups?
- Methodological Answer :
- Low-temperature conditions : Minimize decomposition of the carboxylic acid group during synthesis.
- Microwave-assisted synthesis : Accelerates reaction times and improves regioselectivity, as demonstrated in triazole-based drug candidates .
- Protection/deprotection : Use tert-butyl esters for the carboxylic acid, which are stable under acidic/basic conditions and cleaved with TFA .
Q. How to analyze the compound’s bioactivity against related derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare inhibitory activity against enzymes (e.g., cyclooxygenase-2) with analogs in . For example, substituents on the quinoline ring may enhance binding affinity .
- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins. references triazole-thiol derivatives with antiviral activity, suggesting similar computational approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
